REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:11][CH2:10][C:6](=[C:7]([CH3:9])[CH3:8])[C:4](=[O:5])[CH:3]=1.CC(C1C(OC)=C(C(C)(C)C)C=C(P(C2C=C(C(C)(C)C)C(OC)=C(C(C)(C)C)C=2)C2C=CC3OCOC=3C=2C2C3OCOC=3C=CC=2P(C2C=C(C(C)(C)C)C(OC)=C(C(C)(C)C)C=2)C2C=C(C(C)(C)C)C(OC)=C(C(C)(C)C)C=2)C=1)(C)C.[H][H]>C(OCC)(=O)C>[CH3:1][CH:2]1[CH2:3][CH:4]([OH:5])[C:6](=[C:7]([CH3:8])[CH3:9])[CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C(=C(C)C)CC1
|
Name
|
[Rh(cod)2]PF6
|
Quantity
|
18.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47.2 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C
|
Name
|
BrPPh3(CH2)4PPh3Br
|
Quantity
|
14.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(=C(C)C)C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |